

Physical properties of Pentafluoroethyl trifluorovinyl ether

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pentafluoroethyl trifluorovinyl ether*

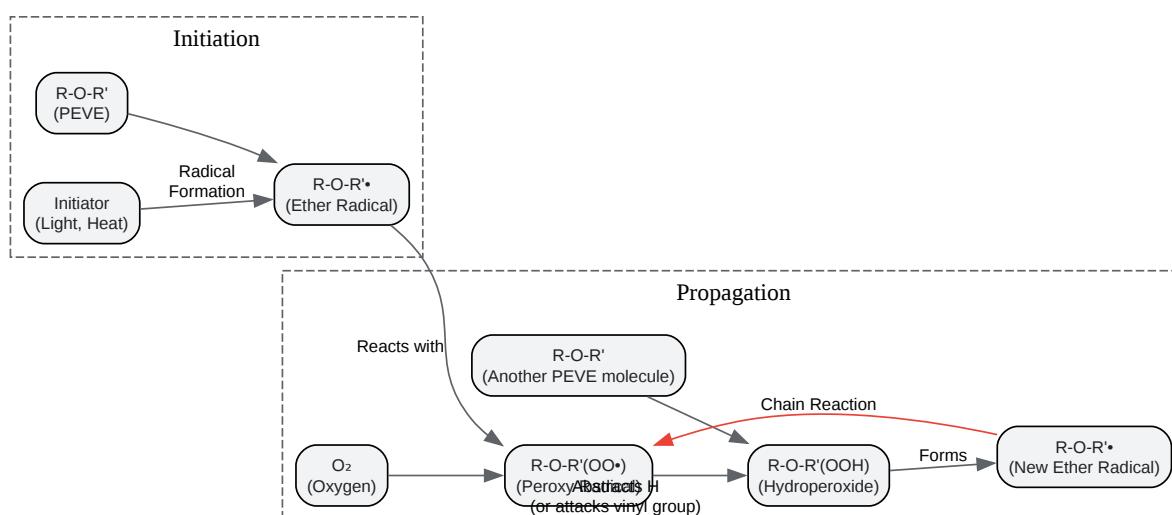
Cat. No.: *B083452*

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Pentafluoroethyl Trifluorovinyl Ether**

Authored by: A Senior Application Scientist Introduction

Pentafluoroethyl trifluorovinyl ether (PEVE), registered under CAS Number 10493-43-3, is a fluorinated ether of significant interest in materials science and polymer chemistry.^{[1][2][3][4]} Its structure, featuring a pentafluoroethyl group linked via an ether oxygen to a trifluorovinyl group, imparts a unique combination of properties. This perfluorinated monomer is utilized as a chemical intermediate, particularly in the synthesis of specialized fluoropolymers.^[4] The presence of the vinyl group allows for polymerization, while the extensive fluorination confers chemical inertness, low surface energy, and thermal stability to the resulting materials.


This guide provides a comprehensive overview of the core physical properties of PEVE, grounded in established experimental methodologies and theoretical principles. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for its safe handling, application, and characterization.

Molecular Structure and Core Identifiers

The fundamental properties of any chemical compound are a direct consequence of its molecular structure. PEVE's structure is the key to understanding its behavior.

- Chemical Name: 1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane[1]
- Common Synonyms: Perfluoro(ethyl vinyl)ether, PEVE[5]
- Molecular Formula: C₄F₈O[1][4]
- Molecular Weight: 216.03 g/mol [1][4]

The molecule consists of a C₂ pentafluoroethyl group (CF₃CF₂-) and a C₂ trifluorovinyl group (-OCF=CF₂) joined by an ether linkage. The high degree of fluorination is the dominant factor influencing its physical and chemical properties.

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of peroxide formation in ethers.

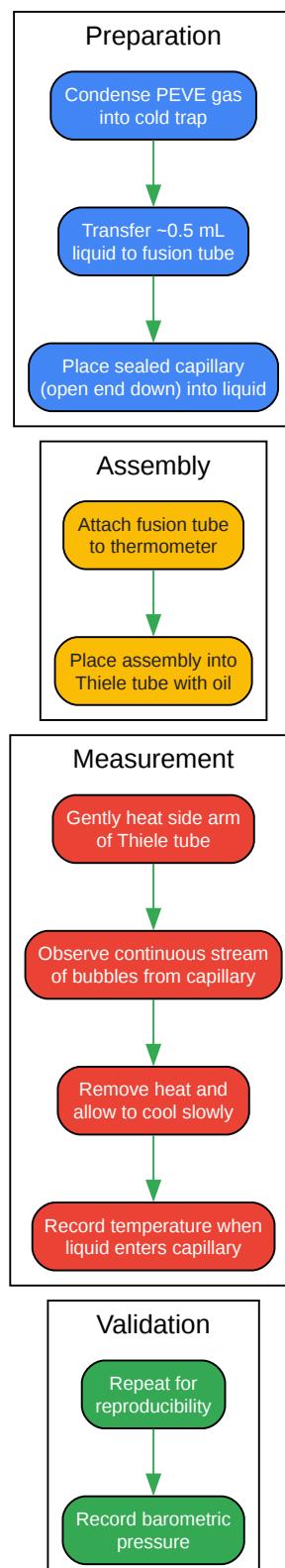
Self-Validating Safety Protocol for Handling PEVE:

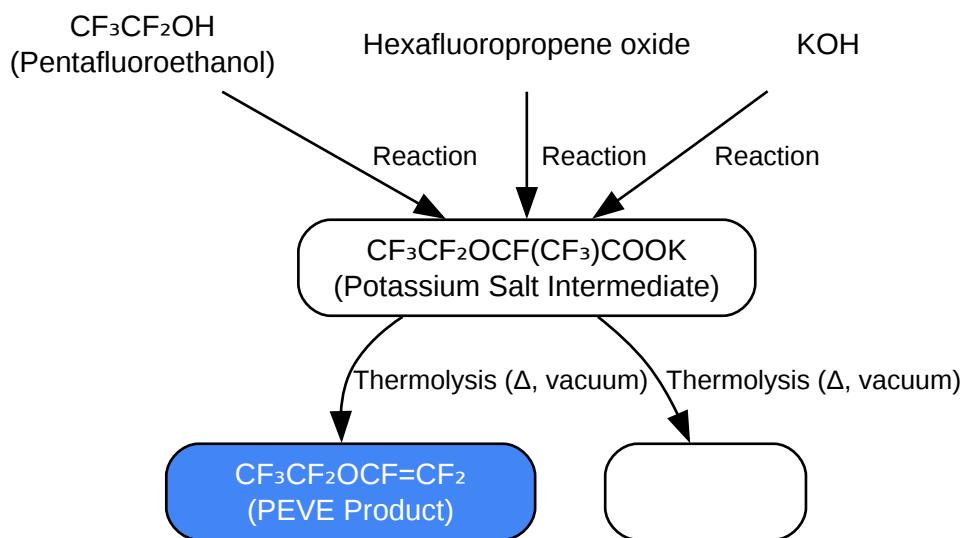
- Procurement: Always purchase PEVE with added inhibitors (like Butylated Hydroxytoluene, BHT) when possible. [6] Record the date of receipt and the date of first opening on the container.
- Storage: Store in a cool, dark, inert atmosphere (e.g., under nitrogen or argon). Keep containers tightly sealed and away from heat, light, and ignition sources. [7]3. Visual Inspection: Before use, visually inspect the container (if transparent) for signs of peroxide formation, such as crystals, discoloration, or wispy structures. [7]For opaque containers, be extremely cautious if the cap is resistant to opening, as crystals may have formed in the threads. [6]4. Peroxide Testing: Regularly test opened containers for peroxides. A common method involves using semi-quantitative test strips. If peroxide concentration exceeds 100 ppm, the material is extremely hazardous and requires specialized disposal. [8]5. Disposal: Unused or expired PEVE must be disposed of as hazardous waste before the expiration date (typically 3-6 months after opening for peroxide formers). [9]

Polymerization

The trifluorovinyl ether group is the site of intended reactivity, enabling PEVE to act as a monomer in polymerization reactions. This is typically achieved through free-radical or cationic polymerization to produce high-performance fluoropolymers. The specific conditions (initiator, solvent, temperature) will dictate the properties of the resulting polymer.

Experimental Determination of Physical Properties


To ensure data integrity, physical properties must be determined using validated, reproducible methods. Given the volatile and hazardous nature of PEVE, appropriate containment and safety measures are essential.


Protocol: Micro-Boiling Point Determination using a Thiele Tube

This method is ideal for small sample volumes and provides accurate results for low-boiling-point liquids. [10]The principle relies on matching the liquid's vapor pressure to the atmospheric pressure.

Methodology:

- Preparation: A small sample of liquid PEVE (condensed from the gas cylinder into a cold trap, approx. 0.5 mL) is placed in a small test tube (e.g., a fusion tube).
- Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube filled with a heating oil (e.g., mineral oil), ensuring the oil level is above the sample. [10][11]4. Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform temperature distribution. 5. Observation: As the temperature rises, air trapped in the capillary tube will expand and bubble out. The heating rate should be controlled to achieve a slow, steady stream of bubbles.
- Boiling Point Identification: Once a continuous, rapid stream of bubbles emerges, heating is stopped. The apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is just drawn back into the capillary tube. [11][12]At this exact moment, the vapor pressure of the liquid equals the external atmospheric pressure.
- Validation & Reporting: The procedure should be repeated to ensure reproducibility. The measured boiling point must be reported along with the barometric pressure at the time of the experiment, as boiling point is pressure-dependent. [13]

[Click to download full resolution via product page](#)

Caption: Plausible synthesis pathway for PEVE via thermolysis.

Spectroscopic Characterization Profile (Expected)

While a comprehensive, peer-reviewed spectroscopic dataset for PEVE is not readily available in public literature, its structure allows for the prediction of key features essential for its identification.

- **¹⁹F NMR Spectroscopy:** This is the most powerful technique for characterizing this molecule. Distinct signals would be expected for the three different fluorine environments: the $-CF_3$ group, the $-CF_2-$ group, and the trifluorovinyl group ($-OCF=CF_2$). The vinyl fluorines would exhibit complex splitting patterns due to geminal and vicinal F-F coupling. The expected chemical shift regions would be consistent with those of other perfluoroalkyl and perfluorovinyl ethers. *[14][15] **Infrared (IR) Spectroscopy:** Strong absorbance bands are expected in the 1100 - 1350 cm^{-1} region, characteristic of C-F stretching vibrations. A[16] another key feature would be an absorbance band corresponding to the C=C double bond of the vinyl group, typically around 1780 - 1800 cm^{-1} for highly fluorinated alkenes.
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak (M^+) at m/z 216. The fragmentation pattern would be expected to show losses of key fragments such as CF_3 ,

C_2F_5 , and COF_2 , which would be diagnostic for the structure.

Conclusion

Pentafluoroethyl trifluorovinyl ether is a highly specialized fluorochemical whose physical properties are dominated by its perfluorinated structure. Its low boiling point, high density, and hydrophobicity are direct consequences of the unique electronic and steric properties of fluorine. While its chemical inertness is a key attribute for many applications, its potential to form explosive peroxides represents a significant hazard that demands rigorous adherence to safety protocols. The experimental and synthetic methodologies outlined in this guide provide a framework for the safe handling, characterization, and utilization of this important fluoromonomer in advanced research and development settings.

References

- Vijay Nazare Classes. (n.d.). Determination of Boiling Point (B.P).
- University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from Chem 351 and 353 Organic Chemistry. [\[Link\]](#)
- The Chymist. (n.d.). Micro Boiling Point Determination.
- LibreTexts Chemistry. (2022). 6.
- GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. [\[Link\]](#)
- P&M Invest. (n.d.). The Synthesis of Trifluorovinyl Ethers.
- Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [\[Link\]](#)
- ResearchGate. (2018).
- Wiley Online Library. (n.d.). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. [\[Link\]](#)
- Clemson University TigerPrints. (n.d.). New Advances in Perfluoroalkoxyl Co- and Terpolymers with Tetrafluoroethylene. [\[Link\]](#)
- The Open Physical Chemistry Journal. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF_3OCH_3 , $\text{CF}_3\text{OCF}_2\text{H}$, and $\text{CF}_3\text{OCF}_2\text{CF}_2\text{H}$ and Corresponding Alkanes. [\[Link\]](#)
- Shoichet Lab, University of Toronto. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Perfluoroethyl vinyl ether.
- Northern Arizona University. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. [\[Link\]](#)
- LookChem. (n.d.). **Pentafluoroethyl trifluorovinyl ether**. [\[Link\]](#)

- That Chemist. (2022, May 27). How Peroxides Form in Common Reagents [Video]. YouTube. [Link]
- AZoM. (2017).
- P&M Invest. (2022).
- Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE, C₃F₇OCH=CH₂) with OH. [Link]
- Nature. (n.d.). Knowledge-driven design of fluorinated ether electrolytes via a multi-model approach. [Link]
- University of California, Berkeley. (2016). Peroxide Forming Chemicals (PFCs). [Link]
- National Institutes of Health. (2016). Activation of perfluoro(methyl vinyl ether)
- ResearchGate. (n.d.). ¹H NMR spectrum of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentyl vinyl ether. [Link]
- University of Louisville. (n.d.). Peroxide-Forming Chemicals. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Perfluoroethyl vinyl ether | C₄F₈O | CID 82672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentafluoroethyl trifluorovinyl ether | 10493-43-3 [chemicalbook.com]
- 3. 10493-43-3 Cas No. | Pentafluoroethyl trifluorovinyl ether | Matrix Scientific [matrixscientific.com]
- 4. Cas 10493-43-3, Pentafluoroethyl trifluorovinyl ether | lookchem [lookchem.com]
- 5. 10493-43-3 Cas No. | Pentafluoroethyl trifluorovinyl ether | Apollo [store.apolloscientific.co.uk]
- 6. louisville.edu [louisville.edu]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chymist.com [chymist.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. azom.com [azom.com]
- 16. benthamopen.com [benthamopen.com]
- To cite this document: BenchChem. [Physical properties of Pentafluoroethyl trifluorovinyl ether]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083452#physical-properties-of-pentafluoroethyl-trifluorovinyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com